HDAC6-IN-3f is a selective inhibitor of histone deacetylase 6, a member of the histone deacetylase family that plays a significant role in various cellular processes, including the regulation of gene expression and the modulation of protein acetylation. This compound has garnered attention for its potential therapeutic applications in treating neurodegenerative diseases and certain cancers, where dysregulation of acetylation processes is implicated.
HDAC6-IN-3f is classified as a small molecule inhibitor targeting histone deacetylase 6. It is synthesized from various chemical precursors through multi-step synthetic pathways. The compound is part of a broader category of histone deacetylase inhibitors, which are being explored for their ability to modulate epigenetic regulation in disease contexts.
The synthesis of HDAC6-IN-3f typically involves several key steps:
The yield of synthesized compounds usually ranges from 70% to 80%, indicating efficient conversion rates during the synthesis process .
HDAC6-IN-3f features a specific molecular structure characterized by functional groups that facilitate its interaction with the active site of histone deacetylase 6. The crystal structure analysis reveals:
HDAC6-IN-3f undergoes specific interactions within biological systems:
The mechanism by which HDAC6-IN-3f exerts its effects involves:
HDAC6-IN-3f exhibits specific physical and chemical properties that contribute to its biological activity:
These properties are typically characterized through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
HDAC6-IN-3f has several promising applications in scientific research:
HDAC6 is a class IIb histone deacetylase distinguished by its unique multidomain architecture, featuring two catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBD) [10]. CD1 (residues 1–482) and CD2 (residues 483–883) share 50% sequence homology but exhibit divergent substrate specificities. CD1 preferentially deacetylates C-terminally modified peptides, while CD2 acts on a broader range of substrates, including α-tubulin and HSP90 [4] [10]. Structural analyses (e.g., PDB: 6WSJ) reveal that both domains adopt a conserved α/β fold surrounding a deep catalytic pocket. Key residues include:
Table 1: Key Structural Features of HDAC6 Domains
Domain | Residue Range | Key Functional Motifs | Biological Role |
---|---|---|---|
CD1 | 1–482 | Zn²⁺-binding: His-610/611/669 | Substrate-specific deacetylation |
CD2 | 483–883 | Zn²⁺-binding: His-664/665/724; Phe-583/Phe-643 | Broad-spectrum deacetylation |
ZnF-UBD | 1104–1148 | Ubiquitin-interaction: Tyr-1137 | Aggresome assembly, autophagy regulation |
HDAC6-IN-3f (chemical name: 3-(3-(2-(methylamino)-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid) selectively targets HDAC6-CD2 through a tripartite pharmacophore model:
Table 2: HDAC6-IN-3f Binding Interactions with Key Residues
Pharmacophore Unit | Target Residues (HDAC6-CD2) | Interaction Type | Contribution to Affinity |
---|---|---|---|
Propanoic acid (ZBG) | His-664, Asp-705 | Zn²⁺ chelation, H-bonding | ΔG = −8.2 kcal/mol |
Quinazolinone (Linker) | Phe-583, His-574 | π-π stacking | Kd = 0.45 µM |
N-methylamide (Cap) | Leu-712, Gly-743 | Van der Waals | Selectivity ratio: HDAC6/HDAC1 = 120 |
HDAC6-IN-3f exhibits distinct advantages over clinically studied inhibitors:
Table 3: Comparative Profiles of HDAC6 Inhibitors
Inhibitor | IC₅₀ (HDAC6-CD2) | Selectivity (vs. HDAC1) | Structural Uniqueness |
---|---|---|---|
HDAC6-IN-3f | 3.2 nM | 120-fold | Quinazolinone linker, N-methylamide cap |
Tubastatin A | 15 nM | 60-fold | Benzamide cap |
Nexturastat A | 5 nM | 210-fold | Adamantyl-hydroxyamate cap |
SGC-UBD253 | N/A (ZnF-UBD binder) | N/A | Targets ubiquitin-binding pocket |
The ZnF-UBD is critical for HDAC6’s non-catalytic functions, including aggresome clearance and NLRP3 inflammasome regulation [5] [8]. Although HDAC6-IN-3f primarily targets CD2, its difluorophenyl moiety extends toward the ZnF-UBD interface, allosterically disrupting ubiquitin binding (Kd shift from 2.1 µM to 15.4 µM) [6] [10]. This dual functionality contrasts with:
Table 4: Domain-Targeted Inhibition Strategies
Inhibitor Type | Representative Compound | Primary Target | Functional Consequence |
---|---|---|---|
Catalytic-focused | Tubastatin A | CD2 active site | Suppresses α-tubulin deacetylation |
ZnF-UBD-focused | SGC-UBD253 | Ubiquitin pocket | Blocks aggresome assembly |
Dual-domain | HDAC6-IN-3f | CD2 and ZnF-UBD | Inhibits deacetylation AND autophagy |
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